3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid 3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820681
InChI: InChI=1S/C9H12N2O4/c12-6(13)3-4-9(5-1-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)
SMILES: C1CC1C2(C(=O)NC(=O)N2)CCC(=O)O
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol

3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

CAS No.:

Cat. No.: VC13820681

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid -

Specification

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
IUPAC Name 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Standard InChI InChI=1S/C9H12N2O4/c12-6(13)3-4-9(5-1-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)
Standard InChI Key HNQIMWBFGBZFPS-UHFFFAOYSA-N
SMILES C1CC1C2(C(=O)NC(=O)N2)CCC(=O)O
Canonical SMILES C1CC1C2(C(=O)NC(=O)N2)CCC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a five-membered imidazolidinone ring (positions 2 and 5 occupied by ketone groups) substituted at position 4 with a cyclopropyl group and a propanoic acid side chain . The cyclopropyl group introduces steric strain, potentially influencing the molecule’s reactivity and biological activity. The propanoic acid moiety enhances solubility in polar solvents and provides a site for further chemical modifications, such as esterification or amide formation.

Stereochemical Considerations

The stereochemistry of the cyclopropyl group and the imidazolidinone ring can significantly impact the compound’s interactions with biological targets. For instance, the (S)-enantiomer of this compound (CAS 1957283-54-3) has been isolated and characterized, demonstrating the importance of chirality in its potential pharmacological applications . The SMILES notation for the (S)-enantiomer is O=C(O)CC[C@@](C(N1)=O)(C2CC2)NC1=O\text{O=C(O)CC[C@@](C(N1)=O)(C2CC2)NC1=O}, highlighting the absolute configuration at the chiral center .

IUPAC and Alternative Names

  • IUPAC Name: 3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

  • Synonyms:

    • 4-Imidazolidinepropanoic acid, 4-cyclopropyl-2,5-dioxo-

    • VCID: VC13820681

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves multi-step reactions:

  • Imidazolidinone Ring Formation: Cyclocondensation of urea derivatives with cyclopropyl-containing precursors under acidic or basic conditions.

  • Side-Chain Introduction: Alkylation or Michael addition to attach the propanoic acid moiety.

  • Esterification/Decarboxylation: Intermediate esters (e.g., tert-butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate) are often synthesized to improve reaction yields, followed by hydrolysis to yield the free acid.

Example Reaction Conditions:

  • Catalysts: Lewis acids (e.g., ZnCl₂) for cyclocondensation

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C for sensitive intermediates

Key Intermediate: tert-Butyl Ester Derivative

The tert-butyl ester (molecular weight: 268.31 g/mol) serves as a protected form of the acid, facilitating purification and subsequent reactions. Hydrolysis with aqueous HCl or trifluoroacetic acid (TFA) regenerates the free carboxylic acid.

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight212.20 g/mol
Melting PointNot reported
SolubilityPolar solvents (e.g., DMSO)
StabilityStable at room temperature

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching of imidazolidinone and carboxylic acid).

  • NMR:

    • 1H^1\text{H}: δ 1.0–1.5 (cyclopropyl protons), δ 2.5–3.5 (propanoic acid chain).

    • 13C^{13}\text{C}: δ 175–180 (carbonyl carbons).

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s imidazolidinone core mimics transition states in enzymatic reactions, making it a candidate for inhibiting proteases or kinases. For example, tert-butyl derivatives of this compound have shown activity against serine hydrolases in preclinical studies.

Drug Discovery

  • Lead Optimization: The cyclopropyl group’s rigidity may enhance binding affinity to hydrophobic pockets in target proteins.

  • Prodrug Development: Ester derivatives improve membrane permeability, enabling in vivo studies.

SupplierLocationPurityPrice Range (USD/g)
ShenZhen Trendseen Biological TechnologyChina95%$200–$300
Shanghai Boc Chemical Co.,LtdChina98%$250–$350
Bide Pharmatech Ltd.China97%$220–$320
Data adapted from supplier listings .

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